Methylenebis(ethyl thioglycolate)
Overview
Description
Mechanism of Action
C9H16O4S2C_9H_{16}O_4S_2C9H16O4S2
. This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Target of Action
The primary targets of Methylenebis(ethyl thioglycolate) are currently unknown. The compound’s complex molecular structure allows it to be applied in various fields like organic synthesis, catalysis, and material science.
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Methylenebis(ethyl thioglycolate) plays a significant role in biochemical reactions, particularly in the formation and cleavage of thioester bonds. Thioesters are crucial intermediates in many metabolic pathways, including the citric acid cycle . The compound interacts with enzymes such as thiolases and transferases, facilitating the transfer of acyl groups. These interactions are essential for the synthesis and degradation of fatty acids and other biomolecules.
Cellular Effects
Methylenebis(ethyl thioglycolate) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the metabolic state of macrophages, enhancing their phagocytic activity . This compound can modulate the expression of genes involved in oxidative phosphorylation and glycolysis, thereby impacting cellular energy production and overall cell function.
Molecular Mechanism
At the molecular level, Methylenebis(ethyl thioglycolate) exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound is also known to induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for its role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylenebis(ethyl thioglycolate) can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that Methylenebis(ethyl thioglycolate) can have sustained effects on cellular function, including prolonged activation or inhibition of metabolic pathways.
Dosage Effects in Animal Models
The effects of Methylenebis(ethyl thioglycolate) vary with different dosages in animal models. At low doses, the compound can enhance cellular functions such as phagocytosis and energy production. At high doses, it may cause adverse effects, including toxicity and cellular damage . These dosage-dependent effects are crucial for determining the safe and effective use of Methylenebis(ethyl thioglycolate) in research and therapeutic applications.
Metabolic Pathways
Methylenebis(ethyl thioglycolate) is involved in several metabolic pathways, including the synthesis and degradation of fatty acids. It interacts with enzymes such as thiolases and transferases, which are essential for the transfer of acyl groups . These interactions influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Methylenebis(ethyl thioglycolate) is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s role in cellular processes.
Subcellular Localization
Methylenebis(ethyl thioglycolate) exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Methylenebis(ethyl thioglycolate) can be synthesized through the esterification of thioglycolic acid with ethanol in the presence of sulfuric acid. The reaction involves heating the mixture under reflux for 24 hours, followed by separation of the ester layer, washing with saturated salt solution, drying with anhydrous sodium sulfate, and distillation to collect the product .
Chemical Reactions Analysis
Methylenebis(ethyl thioglycolate) undergoes various types of chemical reactions, including:
Scientific Research Applications
Methylenebis(ethyl thioglycolate) is used in several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Catalysis: It is used as a catalyst in various chemical reactions.
Material Science: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Methylenebis(ethyl thioglycolate) can be compared with similar compounds such as thioglycolic acid and its derivatives. Thioglycolic acid, for instance, has a similar reducing property but differs in its molecular structure and specific applications. Other similar compounds include ethyl thioglycolate and sodium thioglycolate .
Properties
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanylmethylsulfanyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S2/c1-3-12-8(10)5-14-7-15-6-9(11)13-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNGVIRHOBZBHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCSCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334812 | |
Record name | Diethyl 2,2'-(methylenedisulfanediyl)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61713-23-3 | |
Record name | Diethyl 2,2'-(methylenedisulfanediyl)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 3,5-dithiapimelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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